![molecular formula C16H23ClN2 B12924015 (3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine CAS No. 820979-76-8](/img/structure/B12924015.png)
(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a 3-chlorobenzyl group and a cyclopentyl group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine typically involves the reaction of (S)-pyrrolidin-3-amine with 3-chlorobenzyl chloride and cyclopentyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorobenzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases in solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated benzyl groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.
科学研究应用
(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(S)-N-(3-Chlorobenzyl)-N-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of a cyclopentyl group.
(S)-N-(3-Chlorobenzyl)-N-ethylpyrrolidin-3-amine: Similar structure but with an ethyl group instead of a cyclopentyl group.
(S)-N-(3-Chlorobenzyl)-N-propylpyrrolidin-3-amine: Similar structure but with a propyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
属性
CAS 编号 |
820979-76-8 |
|---|---|
分子式 |
C16H23ClN2 |
分子量 |
278.82 g/mol |
IUPAC 名称 |
(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine |
InChI |
InChI=1S/C16H23ClN2/c17-14-5-3-4-13(10-14)12-19(15-6-1-2-7-15)16-8-9-18-11-16/h3-5,10,15-16,18H,1-2,6-9,11-12H2/t16-/m0/s1 |
InChI 键 |
GTSXLFDBSPIMQV-INIZCTEOSA-N |
手性 SMILES |
C1CCC(C1)N(CC2=CC(=CC=C2)Cl)[C@H]3CCNC3 |
规范 SMILES |
C1CCC(C1)N(CC2=CC(=CC=C2)Cl)C3CCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


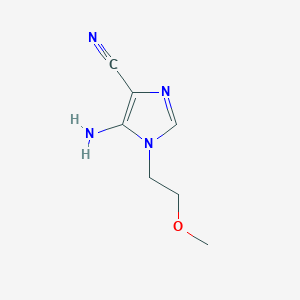

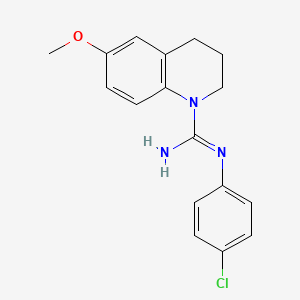

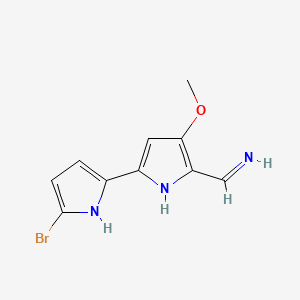



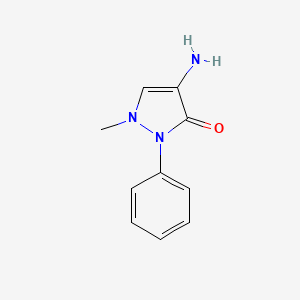
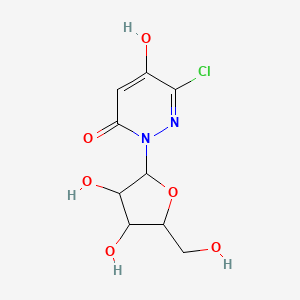
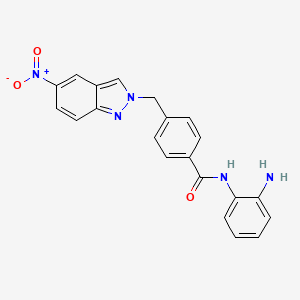
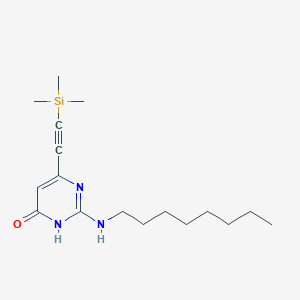
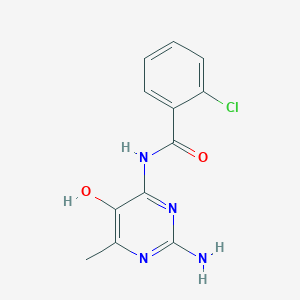
![6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12923994.png)
